molecular formula C19H20N4O B1678939 Niraparib R-enantiómero CAS No. 1038915-58-0

Niraparib R-enantiómero

Número de catálogo: B1678939
Número CAS: 1038915-58-0
Peso molecular: 320.4 g/mol
Clave InChI: PCHKPVIQAHNQLW-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Niraparib R-enantiómero es un inhibidor potente y altamente selectivo de la poli (ADP-ribosa) polimerasa 1 (PARP1) y la poli (ADP-ribosa) polimerasa 2 (PARP2). Se utiliza principalmente en el tratamiento del cáncer epitelial de ovario, trompas de Falopio o peritoneo primario. El compuesto es conocido por su capacidad para inducir citotoxicidad en las células cancerosas al inhibir las enzimas responsables de la reparación del ADN .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Treatment

1. Radiosensitization : Niraparib has been shown to enhance the effectiveness of radiation therapy. In vitro studies demonstrated that it radiosensitized human tumor cells from lung, breast, and prostate cancers by converting single-strand breaks into lethal double-strand breaks during DNA replication. This effect was independent of the p53 status of the tumor cells .

2. Preclinical Studies :

  • In Vivo Models : In animal models, niraparib administered at doses like 50 mg/kg significantly increased survival rates and reduced tumor load in BRCA mutant breast cancer xenografts. However, it was less effective in certain BRCA wild-type models .
  • Cell Line Sensitivity : Niraparib exhibited potent anti-tumor activity across various cancer cell lines with BRCA mutations, showing IC50 values in the low nanomolar range (approximately 10-100 nM) for cell proliferation inhibition .

Clinical Applications

1. Ovarian Cancer : Niraparib has been approved for maintenance treatment in patients with recurrent ovarian cancer who are responding to platinum-based chemotherapy. Clinical trials have demonstrated improved progression-free survival rates compared to placebo .

2. Combination Therapies :

  • With Chemotherapy : Studies have indicated that combining niraparib with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, its combination with temozolomide showed promise in glioblastoma models .
  • With Radiation Therapy : The drug's ability to sensitize tumors to radiation suggests its potential role in combination regimens for various cancers .

Case Studies

StudyCancer TypeFindings
Lung CancerNiraparib enhanced radiosensitivity; effective in p53-deficient lines.
Breast CancerIncreased survival in BRCA mutant models; reduced tumor burden.
Ovarian CancerImproved progression-free survival as a maintenance therapy post-chemotherapy.

Mecanismo De Acción

Niraparib R-enantiómero ejerce sus efectos inhibiendo la actividad de la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2. Estas enzimas juegan un papel crucial en la reparación de roturas de una sola hebra y de doble hebra en el ADN. Al inhibir estas enzimas, this compound induce citotoxicidad en las células cancerosas, lo que lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Niraparib R-enantiomer interacts with PARP-1 and PARP-2 enzymes, inhibiting their activity . By blocking these enzymes responsible for DNA repair, Niraparib induces cytotoxicity in cancer cells . It is selective towards PARP-1 and PARP-2 .

Cellular Effects

Niraparib R-enantiomer has shown significant effects on various types of cells and cellular processes. It inhibits ovarian and PDAC tumor cell growth, regardless of BRCA mutational status . It also influences cell function by inhibiting STAT3 activity in ovarian and PDAC cancer cell lines and patient tumors . Moreover, it has been reported that Niraparib can effectively penetrate the central nervous system to exert a therapeutic benefit .

Molecular Mechanism

Niraparib R-enantiomer exerts its effects at the molecular level by blocking the PARP proteins from working, leading to the death of cancer cells . It inhibits the PARP proteins that help damaged cells repair themselves . Without PARP proteins, cancer cells may become too damaged to survive .

Temporal Effects in Laboratory Settings

The elimination of Niraparib R-enantiomer is slow, with a half-life in plasma on average of 92.5 hours . In a study, it was shown that significant inhibition of tumor growth was observed after only 1–2 weeks of treatment with Niraparib, and continuous daily dosing for > 4 weeks resulted in complete and sustained tumor regression .

Dosage Effects in Animal Models

In animal models, the effects of Niraparib R-enantiomer vary with different dosages. At a dose of 80 mg/kg Niraparib, significant inhibition of tumor growth was observed after only 1–2 weeks of treatment, and continuous daily dosing for > 4 weeks resulted in complete and sustained tumor regression .

Metabolic Pathways

Niraparib R-enantiomer undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal . It is primarily metabolized by carboxylesterases (CEs) to form M1, which is a major inactive metabolite .

Transport and Distribution

It is known that Niraparib is administered orally, which suggests that it is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .

Subcellular Localization

Given its mechanism of action as a PARP inhibitor, it is likely that Niraparib R-enantiomer localizes to the nucleus where PARP enzymes and DNA reside .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Niraparib R-enantiómero implica varios pasos clave, comenzando con el ácido nitrobenzoico. El proceso incluye esterificación, hidroformilación de metilo, reacción de base de Schiff, ciclización, amidación, desprotección de BOC y resolución quiral. Este método es eficiente, fácil de operar y requiere un equipo mínimo, lo que lo hace adecuado para la producción industrial .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para garantizar una alta pureza y rendimiento, y el producto final alcanza una pureza superior al 91% .

Análisis De Reacciones Químicas

Tipos de reacciones

Niraparib R-enantiómero experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases fuertes y agentes oxidantes o reductores . Las condiciones varían según la reacción específica que se lleve a cabo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Actividad Biológica

MK-4827, also known as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The R-enantiomer of MK-4827 has garnered attention for its biological activity, particularly in the context of cancer therapy, especially for tumors with BRCA1 and BRCA2 mutations. This article explores the biological activity of MK-4827 (R-enantiomer), detailing its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.

MK-4827 functions primarily by inhibiting PARP enzymes, which are essential for repairing single-strand DNA breaks through the base-excision repair pathway. By blocking PARP activity, MK-4827 induces an accumulation of DNA damage, leading to increased genomic instability and ultimately apoptosis in cancer cells.

Key Inhibitory Potencies

  • PARP1 Inhibition : IC50 = 3.8 nM
  • PARP2 Inhibition : IC50 = 2.1 nM
  • Whole Cell Assay : EC50 = 4 nM
  • Cancer Cell Proliferation : CC50 ranges from 10 to 100 nM depending on the cell line .

In Vitro Studies

In vitro studies have demonstrated that MK-4827 effectively inhibits the proliferation of BRCA1/2-deficient cancer cell lines. For instance:

  • MDA-MB-436 (Breast Cancer) : CC50 = 18 nM
  • CAPAN-1 (Pancreatic Cancer) : CC50 = 90 nM

Normal human epithelial cells exhibit resistance to MK-4827, indicating a degree of selectivity for cancerous tissues .

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits significant efficacy as a monotherapy in BRCA-deficient tumors. Notably, it enhances the effectiveness of radiation therapy in p53 mutant tumors, with optimal dosing strategies identified:

Dose RegimenEfficacy Observed
50 mg/kg once dailyMore effective than 25 mg/kg twice daily

This suggests that dosing frequency and amount can significantly influence therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of MK-4827 demonstrates favorable characteristics:

  • Plasma Clearance : 28 mL/min/kg
  • Volume of Distribution : Vdss = 6.9 L/kg
  • Terminal Half-life : t1/2 = 3.4 hours
  • Bioavailability : F = 65%

These parameters indicate that MK-4827 is effectively absorbed and distributed within biological systems, supporting its potential for clinical application .

Case Studies and Clinical Implications

Several clinical studies have highlighted the effectiveness of MK-4827 in treating advanced ovarian cancer and other malignancies associated with BRCA mutations. For instance, Niraparib has been shown to improve progression-free survival rates in patients with platinum-sensitive recurrent ovarian cancer.

Notable Clinical Findings

  • Study on Ovarian Cancer :
    • Patients with recurrent ovarian cancer showed improved outcomes when treated with Niraparib compared to standard therapies.
    • The drug was well tolerated with manageable side effects.
  • Combination Therapies :
    • Ongoing trials are exploring the efficacy of combining MK-4827 with other chemotherapeutic agents or targeted therapies to enhance treatment responses in resistant cancer types.

Propiedades

IUPAC Name

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201233
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038915-58-0
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-4827 (R-enantiomer)
Reactant of Route 2
MK-4827 (R-enantiomer)
Reactant of Route 3
MK-4827 (R-enantiomer)
Reactant of Route 4
MK-4827 (R-enantiomer)
Reactant of Route 5
MK-4827 (R-enantiomer)
Reactant of Route 6
Reactant of Route 6
MK-4827 (R-enantiomer)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.